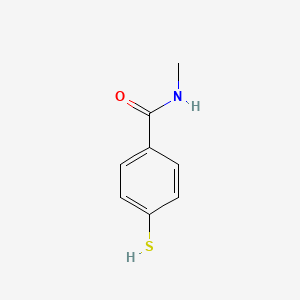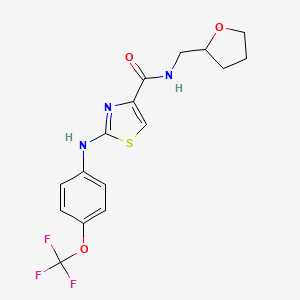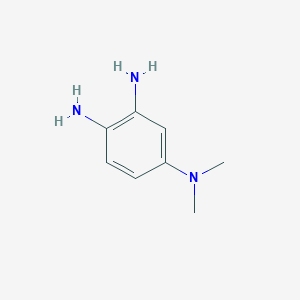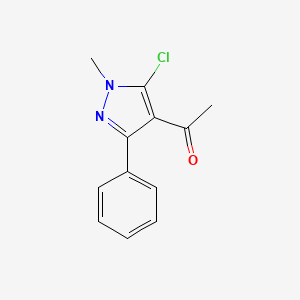
5-chloro-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the sources I found . It’s likely that its reactivity is influenced by the various functional groups present in its structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the sources I found . These properties would be influenced by its molecular structure and the nature of its functional groups.科学的研究の応用
5-chloro-DFP-pyrazole has been studied for its potential as a therapeutic agent for a variety of medical conditions. It has been found to possess anti-inflammatory, antifungal, and anti-tumor activities. In addition, 5-chloro-DFP-pyrazole has been shown to possess neuroprotective, anticonvulsant, and antidepressant activities. It has also been studied for its potential to inhibit the growth of certain cancer cells.
作用機序
The mechanism of action of 5-chloro-DFP-pyrazole is not yet fully understood. However, it is believed that the molecule acts as an inhibitor of certain enzymes involved in the metabolism of fatty acids, which can lead to a decrease in the production of pro-inflammatory molecules. In addition, 5-chloro-DFP-pyrazole may act as an inhibitor of certain enzymes involved in the synthesis of certain cell wall components, which could lead to an inhibition of the growth of certain cancer cells.
Biochemical and Physiological Effects
In laboratory studies, 5-chloro-DFP-pyrazole has been found to possess anti-inflammatory, antifungal, and anti-tumor activities. In addition, it has been found to possess neuroprotective, anticonvulsant, and antidepressant activities. It has also been found to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
The advantages of using 5-chloro-DFP-pyrazole in laboratory experiments include its availability as a synthetic molecule, its broad range of pharmacological activities, and its potential to inhibit the growth of certain cancer cells. However, the limitations of using 5-chloro-DFP-pyrazole in laboratory experiments include its lack of complete understanding of its mechanism of action and its potential for toxicity.
将来の方向性
For research into 5-chloro-DFP-pyrazole include further studies into its mechanism of action, its potential for toxicity, and its potential therapeutic applications. In addition, further studies into its potential to inhibit the growth of certain cancer cells and its potential to act as an inhibitor of certain enzymes involved in the metabolism of fatty acids are warranted. Finally, further studies into its potential to act as an inhibitor of certain enzymes involved in the synthesis of certain cell wall components are also needed.
合成法
5-Chloro-DFP-pyrazole can be synthesized through a reaction of 2,4-difluorophenylchloroformate with 1,3-dimethyl-1H-pyrazole-4-carboxamide in the presence of a catalytic amount of triethylamine. This reaction yields a product with the desired structure, which can then be purified by recrystallization and chromatography.
Safety and Hazards
特性
IUPAC Name |
5-chloro-N-(2,4-difluorophenyl)-1,3-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF2N3O/c1-6-10(11(13)18(2)17-6)12(19)16-9-4-3-7(14)5-8(9)15/h3-5H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXFCQBEVLCYCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2=C(C=C(C=C2)F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2900287.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/no-structure.png)



![(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)(4,6-dimethylpyrimidin-5-yl)methanone](/img/structure/B2900294.png)
![1-(3,5-dimethylphenyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2900295.png)

![N-(4-bromophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2900298.png)
![3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochloride](/img/structure/B2900300.png)



![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2900307.png)